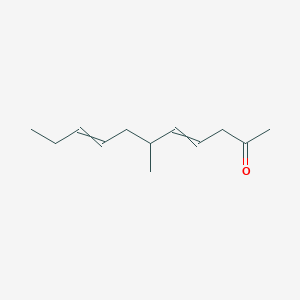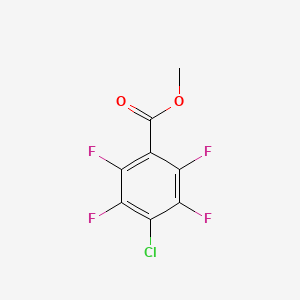
2,2-Diphenylthiolane-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diphenylthiolane-3-carbonitrile is an organic compound that features a thiolane ring substituted with two phenyl groups and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenylthiolane-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-diphenyl-1,3-dithiane with cyanogen bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
2,2-Diphenylthiolane-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the phenyl groups.
科学的研究の応用
2,2-Diphenylthiolane-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Diphenylthiolane-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The nitrile group can participate in nucleophilic addition reactions, while the thiolane ring can undergo oxidation or reduction, affecting the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
2,2-Diphenyl-1,3-dithiane: Similar structure but lacks the nitrile group.
2-Phenylthiolane-3-carbonitrile: Contains only one phenyl group.
Thiophene-2-carbonitrile: Contains a thiophene ring instead of a thiolane ring.
Uniqueness
2,2-Diphenylthiolane-3-carbonitrile is unique due to the presence of both phenyl groups and a nitrile group on the thiolane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
88692-07-3 |
|---|---|
分子式 |
C17H15NS |
分子量 |
265.4 g/mol |
IUPAC名 |
2,2-diphenylthiolane-3-carbonitrile |
InChI |
InChI=1S/C17H15NS/c18-13-16-11-12-19-17(16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-12H2 |
InChIキー |
XCMCVRLIKBITIF-UHFFFAOYSA-N |
正規SMILES |
C1CSC(C1C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


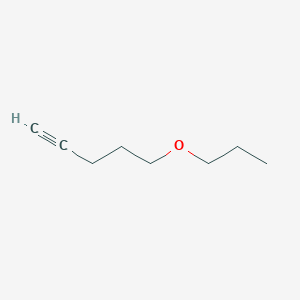
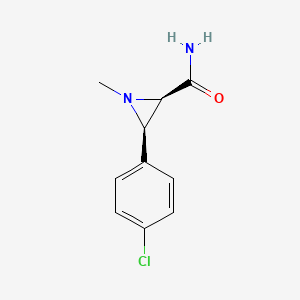
![Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate](/img/structure/B14398900.png)
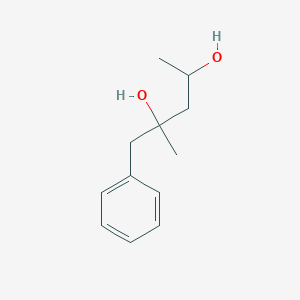
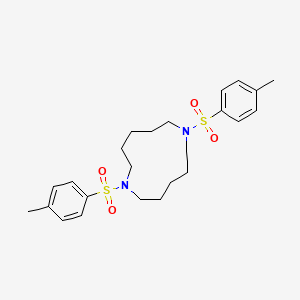
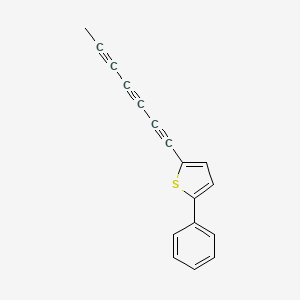
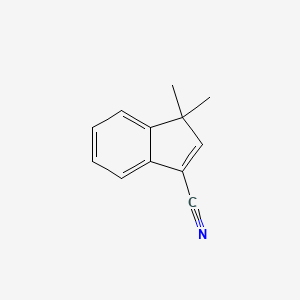
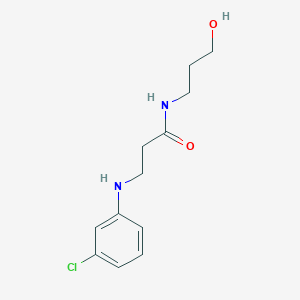

![2-(1-Chloroethyl)-4-methyl-2-[4-(2-methylpropyl)phenyl]-1,3-dioxane](/img/structure/B14398952.png)
![3,5-dinitrobenzoic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14398958.png)
